An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-phenylbenzoxazole
An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-phenylbenzoxazole
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole motif, a fused bicyclic system comprising a benzene and an oxazole ring, represents a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties make it a cornerstone for developing a diverse array of biologically active agents and functional materials. Compounds incorporating this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscoring their importance in drug discovery pipelines.[1]
This guide provides a comprehensive technical overview of the core physicochemical properties of a specific derivative, 5-Methyl-2-phenylbenzoxazole (CAS No. 7420-86-2) . Understanding these fundamental characteristics is a non-negotiable prerequisite for any rational drug design, formulation development, or material science application. Properties such as solubility, lipophilicity (LogP), and acid-base dissociation constant (pKa) directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.
This document is structured to provide not only the determined values for these properties but also the scientific rationale behind their measurement and the detailed experimental protocols required for their validation.
Chemical Identity and Structural Elucidation
A thorough characterization begins with the unambiguous identification of the molecular structure.
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IUPAC Name: 5-methyl-2-phenyl-1,3-benzoxazole[2]
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CAS Number: 7420-86-2[2]
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Molecular Formula: C₁₄H₁₁NO[2]
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Molecular Weight: 209.24 g/mol [2]
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Canonical SMILES: CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3[2]
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InChI Key: RDBLNMQDEWOUIB-UHFFFAOYSA-N[2]
The structure, shown below, features a phenyl group at the 2-position, which significantly influences the molecule's planarity and electronic distribution, and a methyl group at the 5-position of the benzoxazole core.
Caption: 2D structure of 5-Methyl-2-phenylbenzoxazole.
Core Physicochemical Properties
The following table summarizes the key physicochemical parameters of 5-Methyl-2-phenylbenzoxazole. Each property is critical for predicting the compound's behavior in both chemical and biological systems.
| Property | Value / Predicted Value | Significance in Drug Development & Research |
| Melting Point | 108 °C[3] | Purity indicator; influences solubility and dissolution rate. |
| Boiling Point | 314.7 °C (at 760 mmHg)[3] | Defines physical state and volatility; relevant for purification. |
| LogP (XLogP3) | 3.8[3] | High lipophilicity; suggests good membrane permeability but potentially poor aqueous solubility. |
| Aqueous Solubility | Predicted to be low | Directly impacts bioavailability and formulation strategies. |
| pKa (basic) | Predicted to be very low (<1) | The molecule is essentially neutral across physiological pH, affecting solubility and receptor binding. |
| UV Absorption (λmax) | Predicted ~330-380 nm | Potential for fluorescent properties and susceptibility to photodegradation. |
Melting Point: A Criterion for Purity
The melting point of a crystalline solid is a sensitive indicator of its purity. Pure compounds typically exhibit a sharp melting range (0.5-1.0 °C), whereas impurities depress and broaden this range.[4] The reported melting point of 108 °C for 5-Methyl-2-phenylbenzoxazole suggests a stable crystalline solid at room temperature.[3] This thermal stability is crucial for handling, formulation, and storage.
Lipophilicity (LogP): Balancing Permeability and Solubility
The octanol-water partition coefficient (LogP) is the paramount measure of a compound's lipophilicity. It quantifies the equilibrium distribution of a neutral compound between an oily (n-octanol) and an aqueous phase. The calculated XLogP3 value of 3.8 indicates that 5-Methyl-2-phenylbenzoxazole is significantly more soluble in lipids than in water, by a factor of over 6000:1.[3]
Expertise & Experience: From a drug development perspective, a LogP in this range is often considered favorable for crossing lipid-rich biological membranes, such as the blood-brain barrier. However, this high lipophilicity is a double-edged sword. It frequently correlates with poor aqueous solubility, which can limit absorption and necessitate complex formulation strategies. It also raises flags for potential issues like non-specific binding to proteins and tissues.
Acidity/Basicity (pKa): The Role of the Nitrogen Heteroatom
The pKa value defines the strength of an acid or base. For 5-Methyl-2-phenylbenzoxazole, the only ionizable center is the nitrogen atom within the oxazole ring. Due to the aromatic nature of the benzoxazole system, the lone pair of electrons on the nitrogen is delocalized, making it a very weak base. The parent compound, benzoxazole, is considered essentially neutral with a predicted pKa of approximately 0.18 for its conjugate acid.[5] The addition of methyl and phenyl groups is not expected to alter this dramatically.
Trustworthiness: This implies that across the entire physiological pH range (approx. 1-8), the compound will exist almost exclusively in its neutral, non-ionized form. This is a critical piece of information, as ionization state profoundly affects solubility, permeability, and interaction with biological targets. For this molecule, lipophilicity (LogP) will be a more dominant predictor of behavior than pH-dependent distribution (LogD), as they will be nearly identical.
UV-Visible Absorption: Electronic Transitions and Photostability
The extended conjugated π-system, encompassing both the phenyl ring and the benzoxazole core, is expected to absorb ultraviolet (UV) radiation. Structurally similar 2-phenylbenzoxazole derivatives are known to absorb light in the UVA range, typically between 330 and 380 nm.[1][6] This absorption corresponds to π → π* electronic transitions within the molecule.
Authoritative Grounding: The existence of a strong UV chromophore is the basis for spectrophotometric quantification. It also indicates that the compound may be fluorescent, a property that can be exploited for bio-imaging applications. Conversely, strong UV absorption can render a compound susceptible to photodegradation, a critical parameter to assess during stability studies for any potential drug candidate.
Experimental Methodologies: A Self-Validating System
The following protocols describe standard, robust methods for the experimental determination of the key physicochemical properties. Adherence to these methodologies ensures data integrity and reproducibility.
Caption: Workflow for Physicochemical Characterization.
Protocol: Melting Point Determination (Capillary Method)
This protocol is based on the United States Pharmacopeia (USP) guidelines for melting point determination.[7]
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Sample Preparation: Finely powder a small amount of dry 5-Methyl-2-phenylbenzoxazole.
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Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small sample (2-3 mm in height) into the sealed end.
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Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
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Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. This informs the slower, more accurate measurement.
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Accurate Determination: Use a fresh sample. Heat the apparatus to a temperature approximately 10 °C below the expected melting point.
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Heating Rate: Decrease the heating rate to 1-2 °C per minute.
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Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2).
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Reporting: The melting range is reported as T1-T2. For a pure compound, this range should be narrow.
Protocol: Aqueous Solubility (Shake-Flask Method)
This method is considered the "gold standard" for determining thermodynamic solubility.[8]
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System Preparation: Add an excess amount of solid 5-Methyl-2-phenylbenzoxazole to a vial containing a precise volume of buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The excess solid is critical to ensure saturation is reached.
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Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant without disturbing the solid. To ensure no solid particles are transferred, centrifuge the sample and/or filter it through a 0.22 µm filter.
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Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile or methanol). Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve of known concentrations.
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Calculation: The solubility is calculated from the measured concentration and reported in units such as mg/mL or µM.
Protocol: Lipophilicity (LogP) by HPLC
This method, based on OECD Guideline 117, is a reliable and rapid alternative to the shake-flask method for determining LogP.[9]
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Principle: The method correlates the retention time (t_R) of a compound on a reverse-phase HPLC column (e.g., C18) with the known LogP values of a set of standard compounds. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.
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Calibration: Prepare a solution containing a series of well-characterized reference compounds with known LogP values spanning a range that includes the expected LogP of the test compound.
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Analysis: Inject the calibration mixture onto the HPLC system and record the retention time for each standard. Inject the test compound (5-Methyl-2-phenylbenzoxazole) under identical conditions and record its retention time.
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Calculation:
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Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
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Plot log(k) versus the known LogP values for the standards.
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Perform a linear regression on the data to generate a calibration curve.
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Using the log(k) value of the test compound, interpolate its LogP value from the calibration curve.
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Predicted Spectroscopic Profile
While experimental spectra are the definitive proof of structure, a predicted profile based on known chemical principles and data from analogous structures is invaluable for guiding analysis.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoxazole and phenyl rings, as well as a characteristic singlet for the methyl group. Protons on the benzoxazole ring will show splitting patterns (doublets, doublet of doublets) based on their coupling to adjacent protons. The five protons of the 2-phenyl group will likely appear as a complex multiplet. The methyl group protons, lacking adjacent protons, should appear as a sharp singlet around 2.4-2.5 ppm.
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¹³C NMR: The carbon NMR will show 14 distinct signals (barring any accidental equivalence). The C=N carbon of the oxazole ring is typically the most downfield signal (deshielded), appearing around 160-165 ppm. Aromatic carbons will resonate in the typical 110-150 ppm range, and the methyl carbon will be the most upfield signal (shielded), around 20-25 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, which aids in structural confirmation.
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Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 210.25.
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Fragmentation: With higher energy ionization (e.g., Electron Impact or tandem MS), fragmentation is expected. The molecular ion (m/z 209) should be prominent due to the stable aromatic system. A key fragmentation pathway for alkyl-aromatic compounds is the loss of a hydrogen radical to form a stable benzyl-type cation, or the loss of the entire methyl radical (a peak at m/z 194). Cleavage of the benzoxazole ring itself can also occur, potentially leading to the loss of CO or HCN fragments.[10]
Conclusion and Future Directions
This guide has detailed the essential physicochemical properties of 5-Methyl-2-phenylbenzoxazole, grounding them in the context of pharmaceutical and materials research. The compound's high lipophilicity, thermal stability, and essentially neutral character across physiological pH are defining features that will govern its application. The provided protocols offer a robust framework for the experimental validation of these properties. For any research program, the next logical step is the full experimental execution of these protocols to generate a validated, in-house dataset, which is the cornerstone of any successful development campaign.
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